molecular formula C13H15F3O3 B5115841 Propan-2-yl 4,4,4-trifluoro-3-hydroxy-3-phenylbutanoate

Propan-2-yl 4,4,4-trifluoro-3-hydroxy-3-phenylbutanoate

Cat. No.: B5115841
M. Wt: 276.25 g/mol
InChI Key: UPZRLVFWOFTJLH-UHFFFAOYSA-N
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Description

Propan-2-yl 4,4,4-trifluoro-3-hydroxy-3-phenylbutanoate is an organic compound characterized by the presence of a trifluoromethyl group, a hydroxy group, and a phenyl group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4,4,4-trifluoro-3-hydroxy-3-phenylbutanoate typically involves the esterification of 4,4,4-trifluoro-3-hydroxy-3-phenylbutanoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4,4,4-trifluoro-3-hydroxy-3-phenylbutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4,4,4-trifluoro-3-oxo-3-phenylbutanoate.

    Reduction: Propan-2-yl 4,4,4-trifluoro-3-hydroxy-3-phenylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 4,4,4-trifluoro-3-hydroxy-3-phenylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Propan-2-yl 4,4,4-trifluoro-3-hydroxy-3-phenylbutanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The hydroxy group can form hydrogen bonds with target proteins, potentially altering their function. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-trifluoro-3-hydroxy-3-phenylbutanoic acid: The parent acid of the ester.

    4,4,4-trifluoro-3-oxo-3-phenylbutanoate: An oxidized derivative.

    Propan-2-yl 4,4,4-trifluoro-3-hydroxy-3-methylbutanoate: A similar compound with a methyl group instead of a phenyl group.

Uniqueness

Propan-2-yl 4,4,4-trifluoro-3-hydroxy-3-phenylbutanoate is unique due to the combination of its trifluoromethyl, hydroxy, and phenyl groups, which confer distinct chemical properties and potential applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the hydroxy and phenyl groups provide opportunities for various chemical modifications and interactions.

Properties

IUPAC Name

propan-2-yl 4,4,4-trifluoro-3-hydroxy-3-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O3/c1-9(2)19-11(17)8-12(18,13(14,15)16)10-6-4-3-5-7-10/h3-7,9,18H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZRLVFWOFTJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CC(C1=CC=CC=C1)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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